2,3,4-Trifluorobenzyl bromide
Overview
Description
2,3,4-Trifluorobenzyl bromide is a halogenated organic compound with the molecular formula C7H4BrF3 and a molecular weight of 225.01 g/mol . It is commonly used as a benzylating agent in organic synthesis, where it introduces the trifluoromethylated benzyl group into other molecules . This compound is known for its high reactivity and is widely utilized in various chemical reactions.
Mechanism of Action
Target of Action
2,3,4-Trifluorobenzyl bromide is primarily used as a building block in the synthesis of various pharmaceutical compounds . It is an important intermediate in the synthesis of drugs such as Ensitrelvir , a treatment for COVID-19, and Sitagliptin , a treatment for type II diabetes. The primary targets of these drugs are the SARS-CoV-2 3CL protease and Dipeptidyl peptidase-IV (DPP-IV) respectively .
Mode of Action
As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is incorporated into the structure of the final drug molecule, which then interacts with its target. For example, in the synthesis of Ensitrelvir, the trifluorobenzyl group may contribute to the drug’s ability to inhibit the SARS-CoV-2 3CL protease .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the final drug it is used to synthesize. For instance, Ensitrelvir inhibits the SARS-CoV-2 3CL protease, blocking the replication of the virus . Sitagliptin, on the other hand, inhibits DPP-IV, increasing the levels of incretin hormones, which help to regulate glucose metabolism .
Result of Action
The molecular and cellular effects of this compound are determined by the final drug it is used to synthesize. For example, Ensitrelvir can inhibit the replication of SARS-CoV-2, potentially reducing the severity of COVID-19 . Sitagliptin can help regulate blood glucose levels, making it a valuable treatment for type II diabetes .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it should be stored at 2-8°C to maintain its stability . Additionally, safety data indicates that it can cause severe skin burns and eye damage, suggesting that it should be handled with care in a controlled environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzyl bromide can be synthesized through the bromination of 2,3,4-trifluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:
C7H5F3+Br2→C7H4BrF3+HBr
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid (HBr) and a phase-transfer catalyst to enhance the reaction efficiency . The process is carried out at elevated temperatures to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Common reactions include:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Oxidation: The compound can be oxidized to form 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 2,3,4-trifluorobenzyl alcohol, 2,3,4-trifluorobenzyl cyanide, and 2,3,4-trifluorobenzylamine.
Oxidation: The major product is 2,3,4-trifluorobenzaldehyde.
Scientific Research Applications
2,3,4-Trifluorobenzyl bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Difluorobenzyl bromide
- 3,4-Difluorobenzyl bromide
- 4-Fluorobenzyl bromide
- 2,4,5-Trifluorobenzyl bromide
Comparison: 2,3,4-Trifluorobenzyl bromide is unique due to the presence of three fluorine atoms on the benzene ring, which enhances its reactivity and the stability of the resulting products . Compared to other fluorinated benzyl bromides, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions .
Biological Activity
2,3,4-Trifluorobenzyl bromide (TFBB) is a halogenated organic compound with the molecular formula CHBrF and a molecular weight of 225.01 g/mol. It is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. This article explores the biological activity of TFBB, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Target of Action
TFBB itself does not directly interact with biological targets; rather, it serves as a building block for more complex molecules. For example, it plays a role in the synthesis of Ensitrelvir, an antiviral candidate that inhibits the SARS-CoV-2 3CL protease, thereby blocking viral replication .
Mode of Action
The trifluorobenzyl group in TFBB contributes to the pharmacological properties of the final drug product. The incorporation of this group can enhance the lipophilicity and metabolic stability of the resulting compounds, which is crucial for their efficacy as therapeutic agents.
Biochemical Pathways
The specific biochemical pathways influenced by TFBB depend on the final compound synthesized. In the case of Ensitrelvir, its action leads to significant inhibition of viral replication, which is vital in managing COVID-19.
Applications in Drug Development
TFBB has been employed in various research contexts:
- Pharmaceutical Synthesis : It is used to develop new drugs targeting enzymes and receptors involved in disease processes.
- Biomolecular Modification : The compound aids in studying how trifluoromethyl groups affect biological activity and interactions with biomolecules.
Case Studies
- Ensitrelvir Development : A notable application of TFBB is its role in synthesizing Ensitrelvir. Research indicates that this compound effectively inhibits SARS-CoV-2 replication in vitro and has shown promise in clinical settings .
- Modification Studies : Studies have demonstrated that modifying biomolecules with TFBB can elucidate the effects of trifluoromethylation on protein function and stability. This modification can alter binding affinities and biological activities, providing insights into drug design.
TFBB undergoes nucleophilic substitution reactions due to its bromine atom, which serves as a good leaving group. Common reactions include:
- Nucleophilic Substitution (S2) : TFBB can react with nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH) to form various derivatives.
- Oxidation : The compound can be oxidized to yield 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Summary Table of Reactions
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Replacement of bromine with nucleophile | 2,3,4-Trifluorobenzyl alcohol |
Oxidation | Conversion to aldehyde | 2,3,4-Trifluorobenzaldehyde |
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXDQVPGXFOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380350 | |
Record name | 2,3,4-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157911-55-2 | |
Record name | 2,3,4-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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